molecular formula C12H15N5OS2 B4082826 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B4082826
M. Wt: 309.4 g/mol
InChI Key: FLHOKHBDGYYWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide" is a part of a broader class of chemicals that have been synthesized and studied for various properties and potential applications. These studies focus on understanding the molecular structure, synthesis routes, physical and chemical properties, and reactions of such compounds.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical reactions, utilizing various starting materials and reagents to construct the complex molecular architecture of the final products. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been reported, where structures were established through spectral data analysis (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this category is confirmed using various analytical techniques, including MS, IR, CHN, and 1H NMR spectroscopy. These methods provide detailed insights into the molecular geometry, functional groups, and overall structure of the synthesized compounds.

Chemical Reactions and Properties

The reactivity and chemical behavior of these compounds are influenced by their molecular structure. For instance, specific functional groups present in the molecule can undergo various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions, leading to a wide range of products with potential biological activity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing insights into the compounds' stability and suitability for further applications.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity (pKa) and reactivity towards other chemicals, are essential for their potential applications. For example, the pKa determination of newly synthesized derivatives provides valuable information about their protonation states, which can influence their biological activity and interaction with biological targets (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c1-7-2-3-8-9(4-7)20-12(15-8)16-10(18)5-19-11-13-6-14-17-11/h6-7H,2-5H2,1H3,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHOKHBDGYYWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Reactant of Route 4
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Reactant of Route 5
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Reactant of Route 6
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.